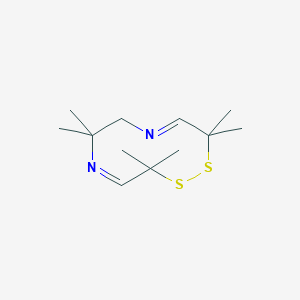![molecular formula C15H20N4O B14360194 6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 90167-23-0](/img/structure/B14360194.png)
6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound has garnered interest due to its potential pharmacological properties, including anti-inflammatory and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and environmentally benign, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity. This can include the use of specialized catalysts, solvents, and reaction conditions tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and neuroprotective effects.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammatory conditions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and neurodegeneration. For example, it may inhibit the activity of nuclear factor kappa B (NF-κB) and reduce the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
2-[(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic acid: Known for its strong 5-lipoxygenase (5-LOX) inhibitory activity.
N4-Alkyl-N2-Phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Exhibits antitumor activity and CDK6 inhibitory properties.
Uniqueness
6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine is unique due to its specific structural features and potential pharmacological properties. Its ability to inhibit multiple inflammatory pathways and provide neuroprotection sets it apart from other similar compounds .
Properties
CAS No. |
90167-23-0 |
|---|---|
Molecular Formula |
C15H20N4O |
Molecular Weight |
272.35 g/mol |
IUPAC Name |
6-[[4-(2-methylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H20N4O/c1-10(2)9-20-13-5-3-11(4-6-13)7-12-8-14(16)19-15(17)18-12/h3-6,8,10H,7,9H2,1-2H3,(H4,16,17,18,19) |
InChI Key |
GBUFOVJHKKMFRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC2=CC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


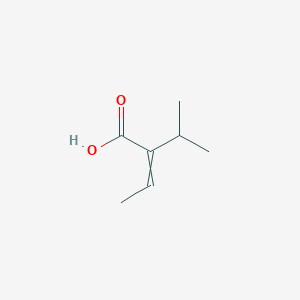
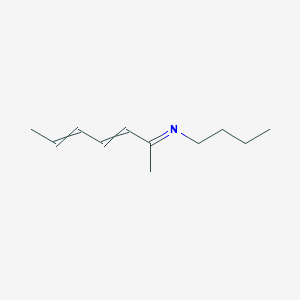

![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
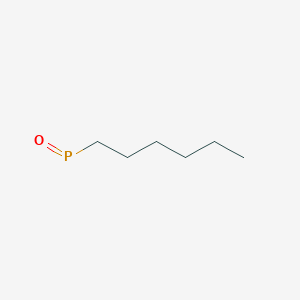
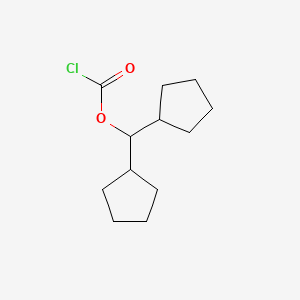
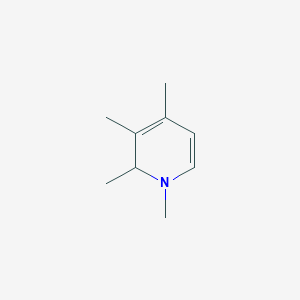
![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
![N-(2-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14360167.png)
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
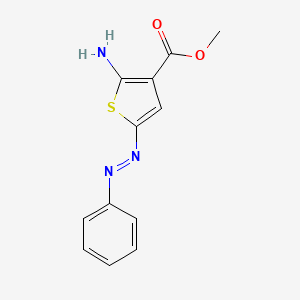
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
![1,1-Bis[(2-methylprop-2-en-1-yl)oxy]butane](/img/structure/B14360177.png)
